
S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate: is a chemical compound that belongs to the class of thiosulfates Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate typically involves the reaction of ethylamine with carbon disulfide, followed by oxidation. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules and studying reaction mechanisms.
Biology: In biological research, this compound is studied for its potential role in cellular processes and metabolic pathways. It may also be used as a tool to investigate the function of specific enzymes and proteins.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may have applications in drug development and as a treatment for certain medical conditions.
Industry: Industrially, this compound is used in processes such as metal extraction and wastewater treatment. Its ability to react with various substances makes it useful in environmental and industrial applications.
Mécanisme D'action
The mechanism of action of S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. It may act as a sulfur donor or participate in redox reactions, influencing cellular processes and biochemical pathways. The exact mechanism can vary depending on the context and application.
Comparaison Avec Des Composés Similaires
Sodium thiosulfate: Commonly used in medical and industrial applications, it shares some chemical properties with S-(2-(Ethylamino)-2-iminoethyl) hydrogen thiosulfate.
Ammonium thiosulfate: Another thiosulfate compound with applications in agriculture and industry.
Uniqueness: this compound is unique due to its specific structure and the presence of the ethylamino group. This structural feature imparts distinct chemical properties and reactivity, setting it apart from other thiosulfates.
Propriétés
Numéro CAS |
90379-11-6 |
|---|---|
Formule moléculaire |
C4H10N2O3S2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
1-amino-1-ethylimino-2-sulfosulfanylethane |
InChI |
InChI=1S/C4H10N2O3S2/c1-2-6-4(5)3-10-11(7,8)9/h2-3H2,1H3,(H2,5,6)(H,7,8,9) |
Clé InChI |
OPRWASLSDWMPNH-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


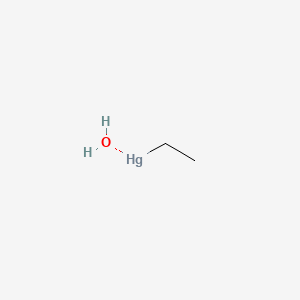
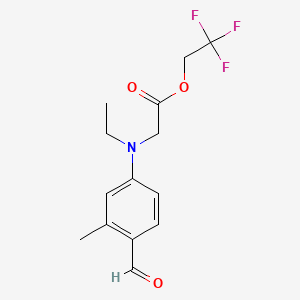
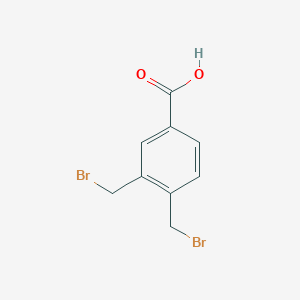
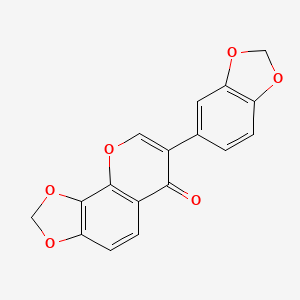
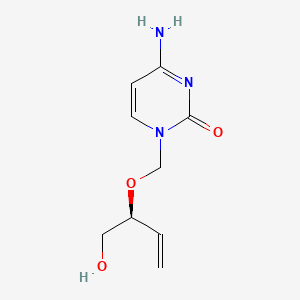
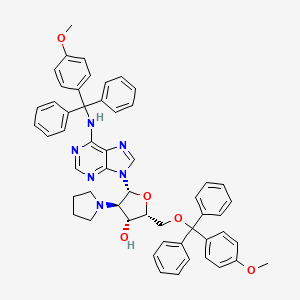
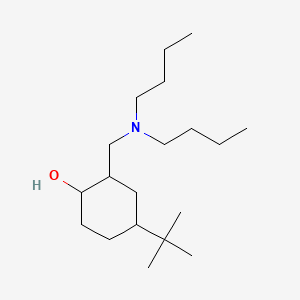
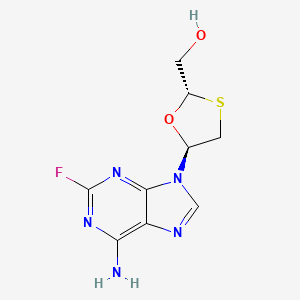




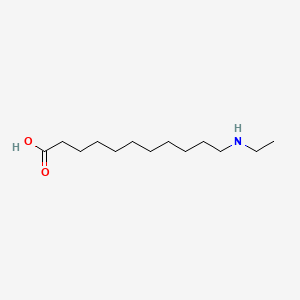
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
